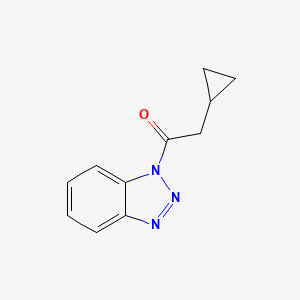
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is an organic compound that features a benzotriazole moiety attached to a cyclopropyl ketone. Benzotriazole derivatives are known for their versatility in synthetic chemistry, and they have found applications in various fields, including medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone typically involves the coupling of benzotriazole with a cyclopropyl ketone precursor. One common method involves the use of Grignard reagents. The reaction is carried out in the presence of catalytic amounts of zinc bromide, which facilitates the coupling process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the Grignard coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl carboxylic acids or cyclopropyl ketones.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects . The benzotriazole moiety enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Benzotriazol-1-yl)methyl derivatives: These compounds share the benzotriazole moiety but differ in the attached functional groups.
Benzotriazole-stabilized carbanions: These compounds are used in similar synthetic applications but have different reactivity profiles.
Uniqueness
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is unique due to its combination of a benzotriazole moiety with a cyclopropyl ketone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The benzotriazole moiety is known for its ability to act as a ligand for several enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Antioxidant Properties: Research indicates that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antioxidant | In vitro assays | Reduced oxidative stress markers in cell cultures. |
| Study B | Antimicrobial | Disk diffusion method | Inhibited growth of Gram-positive bacteria. |
| Study C | Enzyme inhibition | Kinetic assays | IC50 values indicated significant inhibition of target enzymes. |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Antioxidant Effects
In a controlled study involving human cell lines, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels. This suggests a potential role in preventing oxidative damage associated with various diseases.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties found that the compound effectively inhibited several strains of bacteria, including Staphylococcus aureus. This positions it as a potential candidate for developing new antimicrobial agents.
Research Findings and Implications
Recent research has expanded our understanding of the biological activities associated with this compound. Its multifaceted mechanisms suggest potential applications in:
- Pharmaceutical Development: As an antioxidant and antimicrobial agent, it may be useful in formulating new drugs.
- Therapeutic Interventions: The enzyme inhibition properties could be leveraged in treating metabolic disorders or infections.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C11H11N3O/c15-11(7-8-5-6-8)14-10-4-2-1-3-9(10)12-13-14/h1-4,8H,5-7H2 |
InChI Key |
GOLVCDNZBOLINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















